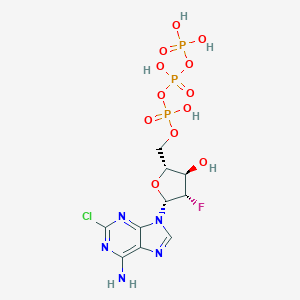

氯法拉滨三磷酸酯

描述

Clofarabine is a purine nucleoside antimetabolite that is used for the treatment of pediatric patients 1 to 21 years old with relapsed or refractory acute lymphoblastic leukemia after at least two prior regimens . It interferes with the growth of cancer cells, which are eventually destroyed .

Synthesis Analysis

Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . Unlike other 2′-deoxyadenosine analogs, clofarabine also has a halogen in the sugar that prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase . The cytotoxic activity of clofarabine is due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .Molecular Structure Analysis

The chemical structure of clofarabine is 2-chloro-9- (2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine . The molecular formula of clofarabine is C10H11ClFN5O3 with a molecular weight of 303.68 .Chemical Reactions Analysis

Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . Clofarabine triphosphate induces apoptosis by incorporating into DNA strands, causing breaks within the strand .Physical And Chemical Properties Analysis

The molecular formula of clofarabine is C10H11ClFN5O3 . The molecular weight is 303.68 .科学研究应用

药代动力学和药效动力学

- 对急性白血病的研究:对难治性急性白血病患者(包括淋巴细胞白血病 (ALL)、髓系白血病 (AML) 和急性髓系白血病 (CML-BP) 患者)进行的研究探讨了氯法拉滨及其三磷酸酯的药代动力学和药效动力学。研究发现,血浆药理学研究表明血浆氯法拉滨浓度随剂量的增加而线性增加。细胞药代动力学研究表明氯法拉滨三磷酸酯的浓度差异很大,表明其在药物的药理学特征中很重要 (Gandhi et al., 2003)。

生化调节

- 氯法拉滨对胞苷三磷酸的调节:一项研究调查了氯法拉滨在髓系白血病细胞系中对胞苷三磷酸 (ara-CTP) 的生化调节。结果表明,氯法拉滨后接 ara-C 的组合导致 ara-CTP 的生化调节和协同细胞杀伤,为使用这种联合方案对 AML 成人和儿童患者进行临床试验提供了依据 (Cooper et al., 2005)。

临床试验和研究

慢性淋巴细胞白血病的临床和药代动力学研究

本研究旨在确定单一剂量氯法拉滨在 CLL 中的疗效和细胞药理学。它发现骨髓抑制将氯法拉滨的最大耐受剂量限制为 3 mg/m2/d。细胞药代动力学研究表明,氯法拉滨三磷酸酯在 CLL 细胞中长期保留,尽管没有患者达到缓解 (Gandhi et al., 2006)。

急性白血病的 1-2 期研究

将氯法拉滨与胞苷阿拉伯糖苷 (ara-C) 联合用于复发性急性白血病患者的研究表明,该联合用药是安全有效的。它观察到血浆氯法拉滨水平产生氯法拉滨三磷酸酯积累,导致白血病母细胞中 ara-CTP 增加 (Faderl et al., 2005)。

作用机制

- 氯法拉滨三磷酸酯在 DNA 合成抑制中的作用:一项关于氯法拉滨三磷酸酯在 DNA 合成抑制中的作用的研究发现,在最大耐受剂量下,DNA 合成被有效抑制,循环白血病母细胞减少。这突出了氯法拉滨三磷酸酯在氯法拉滨治疗成人急性白血病的疗效中的关键作用 (Gandhi et al., 2003)。

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .

属性

IUPAC Name |

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCVFJUTWHERD-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432746 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clofarabine triphosphate | |

CAS RN |

134646-41-6 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofarabine triphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

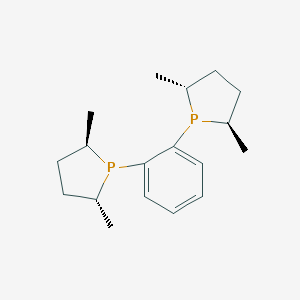

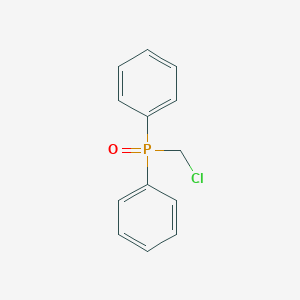

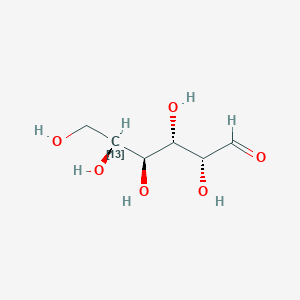

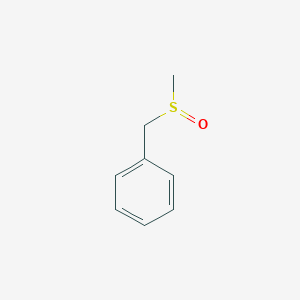

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol](/img/structure/B118582.png)

![ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B118583.png)